水母素

描述

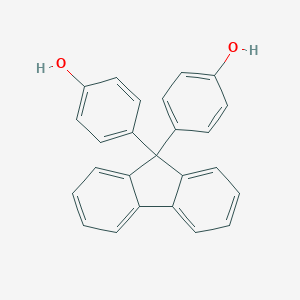

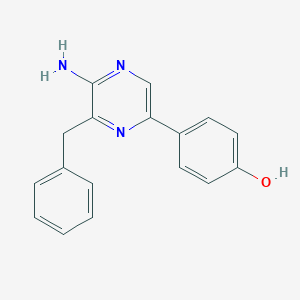

4-(5-Amino-6-benzylpyrazin-2-yl)phenol is a metabolic product of the bioluminescent reactions in organisms that utilize coelenterazine. It was first isolated from the jellyfish Aequorea victoria along with coelenteramide after coelenterates were stimulated to emit light . 4-(5-Amino-6-benzylpyrazin-2-yl)phenol is known for its role in bioluminescence, a phenomenon where living organisms produce light through chemical reactions.

科学研究应用

4-(5-Amino-6-benzylpyrazin-2-yl)phenol has a wide range of applications in scientific research, including:

作用机制

Target of Action

Coelenteramine, a derivative of Coelenterazine, is a substrate for the enzyme Renilla luciferase (RLuc) . It has been found to have anticancer activity, particularly against breast and prostate cancer .

Mode of Action

Coelenteramine interacts with its target, Renilla luciferase, to emit blue light at 395 nm . The anticancer activity of brominated coelenteramines and coelenterazines is thought to arise from independent mechanisms of action .

Biochemical Pathways

Coelenteramine is a metabolic product of the bioluminescent reactions in organisms that utilize coelenterazine . It was first isolated from Aequorea victoria along with coelenteramide after coelenterates were stimulated to emit light .

Result of Action

Coelenteramine has been found to have anticancer activity. Brominated Coelenteramine was found to be the most potent compound against gastric and lung cancer cells . It was found to induce cell death via apoptosis, with evidence for crosstalk between intrinsic and extrinsic pathways .

Action Environment

In bioluminescence, Coelenteramine produces blue light in the presence of Ca2+ . The excited state molecule in the bioluminescent reaction is a phenolate anion, unlike the amide anion produced in chemiluminescence . The conditions for eliciting each reaction are different. In contrast, chemiluminescent reactions for Coelenteramine are typically performed in a purely chemical system with O2 dissolved in aprotic polar solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and hexamethylphosphoramide (HMPA) in the presence or absence of bases (e.g., NaOH, t-BuOH, t-BuOK) or acetate buffer .

生化分析

Biochemical Properties

Coelenteramine plays a crucial role in biochemical reactions, particularly in the context of bioluminescence. It is a metabolic product of the bioluminescent reaction involving coelenterazine . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, brominated coelenteramine has been shown to interact with cellular lipids, affecting their organization and composition . This interaction leads to oxidative stress, resulting in changes in membrane polarity, lipid chain packing, and lipid composition . These interactions highlight the compound’s potential in targeting membrane lipids and its selectivity profile in anticancer activity.

Cellular Effects

Coelenteramine exhibits significant effects on various types of cells and cellular processes. Studies have shown that brominated coelenteramine analogs possess anticancer activity, particularly towards breast and prostate cancer cells . The compound influences cell function by inducing oxidative stress, which affects cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, coelenteramine’s interaction with cellular lipids leads to changes in membrane polarity and lipid composition, which are crucial for its anticancer activity . These effects are not observed in noncancer cell lines, indicating its selectivity and potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of coelenteramine involves its interaction with biomolecules at the molecular level. Brominated coelenteramine analogs have been shown to possess different modes of action compared to coelenterazine . Coelenteramine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the anticancer activity of brominated coelenteramine is closely connected with cellular lipids, affecting their organization and composition . This interaction leads to oxidative stress, which results in changes in membrane polarity, lipid chain packing, and lipid composition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of coelenteramine can change over time. The stability and degradation of coelenteramine are crucial factors that influence its long-term effects on cellular function. Studies have shown that coelenteramine analogs exhibit time-dependent activity, particularly in cancer cell lines . The compound’s stability and degradation over time can impact its efficacy and potential therapeutic applications. Long-term studies in in vitro and in vivo settings are essential to understand the temporal effects of coelenteramine on cellular function and its potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of coelenteramine vary with different dosages in animal models. Studies have shown that brominated coelenteramine analogs possess anticancer activity at specific dosages . The compound’s efficacy and potential toxic or adverse effects at high doses are crucial factors to consider in its therapeutic applications. Threshold effects and dose-response relationships are essential to determine the optimal dosage for coelenteramine’s therapeutic use. Animal models provide valuable insights into the compound’s dosage effects and its potential as a therapeutic agent.

Metabolic Pathways

Coelenteramine is involved in various metabolic pathways, particularly in the context of bioluminescence. It is a metabolic product of the bioluminescent reaction involving coelenterazine . The compound interacts with enzymes and cofactors that are crucial for its metabolic pathways. For instance, brominated coelenteramine analogs have been shown to possess anticancer activity, which is closely connected with cellular lipids . These interactions highlight the compound’s potential in targeting specific metabolic pathways and its selectivity profile in anticancer activity.

Transport and Distribution

The transport and distribution of coelenteramine within cells and tissues are crucial factors that influence its activity and function. Coelenteramine interacts with transporters and binding proteins that facilitate its transport and distribution within cells . The compound’s localization and accumulation within specific cellular compartments are essential for its efficacy and potential therapeutic applications. Studies have shown that coelenteramine analogs exhibit selective distribution within cancer cells, which is crucial for their anticancer activity .

Subcellular Localization

The subcellular localization of coelenteramine is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Coelenteramine’s interaction with cellular lipids and its localization within specific cellular compartments are crucial for its anticancer activity . Understanding the subcellular localization of coelenteramine provides valuable insights into its mechanism of action and potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of coelenteramine typically involves the oxidation of coelenterazine. The process can be carried out in both bioluminescent and chemiluminescent systems. In bioluminescence, coelenterazine reacts with oxygen in the presence of a luciferase enzyme to produce coelenteramine . In chemiluminescence, the reaction is performed in a purely chemical system with oxygen dissolved in aprotic polar solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and hexamethylphosphoramide (HMPA) in the presence or absence of bases .

Industrial Production Methods: Industrial production of coelenteramine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced synthetic techniques and purification methods to isolate coelenteramine from reaction mixtures.

化学反应分析

Types of Reactions: 4-(5-Amino-6-benzylpyrazin-2-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: 4-(5-Amino-6-benzylpyrazin-2-yl)phenol can be reduced to its corresponding amine derivatives using reducing agents such as sodium borohydride.

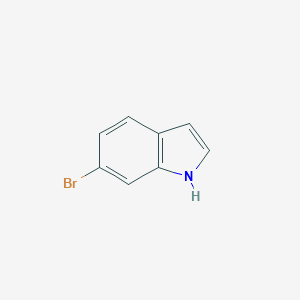

Substitution: 4-(5-Amino-6-benzylpyrazin-2-yl)phenol can undergo substitution reactions with halogenating agents to produce halogenated derivatives.

Major Products:

Oxidation: 4-(5-Amino-6-benzylpyrazin-2-yl)phenol is the major product formed from the oxidation of coelenterazine.

Reduction: Reduced amine derivatives of coelenteramine.

Substitution: Halogenated coelenteramine derivatives.

相似化合物的比较

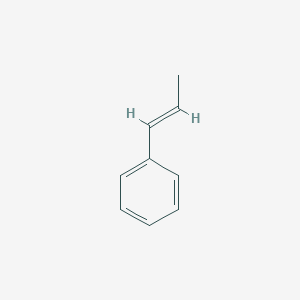

Coelenterazine: The precursor to coelenteramine, involved in the initial bioluminescent reaction.

Coelenteramide: Another metabolic product of coelenterazine, often found alongside coelenteramine in bioluminescent organisms.

4-(5-Amino-6-benzylpyrazin-2-yl)phenol stands out due to its specific chemical structure and its role in the bioluminescent pathways of marine organisms, making it a valuable compound for various scientific and industrial applications.

属性

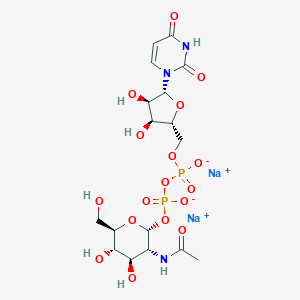

IUPAC Name |

4-(5-amino-6-benzylpyrazin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c18-17-15(10-12-4-2-1-3-5-12)20-16(11-19-17)13-6-8-14(21)9-7-13/h1-9,11,21H,10H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNPYAKFDUFNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958363 | |

| Record name | Coelenteramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37156-84-6 | |

| Record name | 4-[5-Amino-6-(phenylmethyl)-2-pyrazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37156-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037156846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coelenteramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COELENTERAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE63ZJ743V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the antioxidant properties of coelenteramine and its analogs?

A1: Coelenteramine (2-amino-3-benzyl-5-(4'-hydroxyphenyl)-1,4-pyrazine), a metabolite of coelenterazine, exhibits potent antioxidant activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS). [, ] Studies have shown its ability to inhibit lipid peroxidation, scavenge peroxynitrite, and protect low-density lipoproteins (LDL) from radical-induced damage. [, ] Coelenteramine and its methoxylated analog (mCLM) demonstrated significant protection against nitrofurantoin-induced oxidative stress in rat hepatocytes, comparable to or even exceeding the efficacy of established antioxidants like Trolox C and α-tocopherol. [] This protective effect is attributed to both its ROS detoxification capabilities and potential inhibition of cytochrome P450 isoforms involved in nitrofurantoin bioreduction. []

Q2: How does the structure of coelenteramine influence its antioxidant activity?

A2: The presence of both the 5-p-hydroxyphenyl and 2-amino groups in a para position on the pyrazine ring is crucial for the antioxidant activity of coelenteramine. [] Lipophilicity of substituents also plays a role in its effectiveness. [] Interestingly, while the phenol group in coelenterazine analogs enhanced protection against tert-butyl hydroperoxide, its absence did not significantly impact protection against nitrofurantoin-induced toxicity, suggesting different mechanisms of action depending on the oxidative stressor. []

Q3: Beyond antioxidant effects, does coelenteramine exhibit other biological activities?

A3: Recent research has unveiled the potential of coelenteramine, specifically its brominated derivative (Br-Clm), as an anticancer agent. [] Br-Clm displayed significant cytotoxicity against lung and gastric cancer cell lines while exhibiting a better safety profile toward noncancer cells. [] Further investigation revealed that Br-Clm induces apoptosis in cancer cells, potentially involving both intrinsic and extrinsic apoptotic pathways. []

Q4: What is known about the structure-activity relationship of brominated coelenteramine analogs in relation to their anticancer activity?

A4: Studies focusing on Br-Clm have provided valuable insights into the structural features responsible for its anticancer activity. [] This research emphasized the importance of specific structural motifs for optimal activity and highlighted areas for future optimization. []

Q5: What is the role of coelenteramine in the bioluminescence of marine organisms?

A5: Coelenteramine is a crucial component in the bioluminescent systems of many marine organisms. [, , ] It is formed as a product during the light-emitting reaction of coelenterazine, the luciferin molecule, with the corresponding luciferase enzyme. [, , ] For example, in the bioluminescent system of the ostracod Conchoecia pseudodiscophora, coelenterazine was identified as the luciferin, with coelenteramine being one of its metabolites. [] The presence of a coelenterazine-type luciferase was also confirmed in this organism. []

Q6: What analytical techniques are commonly used to study coelenteramine?

A7: Various analytical techniques are employed to characterize and quantify coelenteramine and its analogs. Liquid chromatography coupled with electrospray ionization-time-of-flight mass spectrometry (LC/ESI-TOF-MS) is a powerful tool for identifying and quantifying coelenteramine and its degradation products. [] This technique played a vital role in elucidating the formation of coelenteramine from 2-peroxycoelenterazine in the calcium-binding photoprotein aequorin and identifying its counterparts, 4-hydroxyphenylpyruvic acid and 4-hydroxyphenylacetic acid. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。